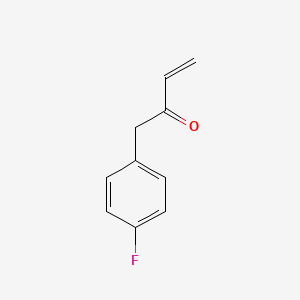

1-(4-Fluorophenyl)but-3-en-2-one

描述

Structural Classification and Positioning within α,β-Unsaturated Ketone Research

1-(4-Fluorophenyl)but-3-en-2-one belongs to the broad class of organic compounds known as α,β-unsaturated ketones. quizlet.com This structural motif is characterized by a ketone functional group conjugated with a carbon-carbon double bond. quizlet.com The presence of this conjugated system imparts unique electronic properties and reactivity to the molecule. The general structure of an α,β-unsaturated ketone consists of a carbonyl group directly attached to a C=C double bond. quizlet.com

In the case of this compound, the core structure is a butenone, substituted with a 4-fluorophenyl group at the C1 position. The key structural features include:

An α,β-Unsaturated Carbonyl System: The ketone (C=O) at C2 and the alkene (C=C) between C3 and C4 form a conjugated π-system. This conjugation leads to delocalization of electron density, influencing the molecule's spectroscopic properties and reactivity.

A 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring introduces specific electronic effects. Fluorine is the most electronegative element, and its presence can modulate the lipophilicity, metabolic stability, and binding interactions of the molecule. beilstein-journals.org

Multiple Reactive Sites: The molecule possesses several sites susceptible to chemical attack, including the carbonyl carbon, the α-carbon, and the β-carbon, making it a versatile building block in organic synthesis.

The study of α,β-unsaturated ketones is a mature yet continually evolving field of research. These compounds are recognized for their diverse biological activities and their utility as intermediates in the synthesis of more complex molecules. nih.gov The introduction of a fluorinated phenyl group, as in this compound, aligns with a modern trend in medicinal chemistry and materials science, where fluorine substitution is a common strategy to enhance desired properties. beilstein-journals.org

Contemporary Research Landscape and Unexplored Methodological Avenues

The current research landscape for α,β-unsaturated ketones is vibrant, with a strong focus on the development of new synthetic methodologies and applications. A significant area of exploration is the catalytic asymmetric synthesis of derivatives, aiming to control the stereochemistry of products for applications in drug discovery and chiral materials. rsc.orgdntb.gov.ua

While extensive research exists for the broader class of α,β-unsaturated ketones, dedicated studies on this compound are less common. Much of the understanding of its chemistry is inferred from related structures, such as chalcones (1,3-diaryl-2-en-1-ones). For instance, the synthesis of similar compounds is often achieved through Claisen-Schmidt condensation reactions. nih.gov

Unexplored Methodological Avenues:

Asymmetric Catalysis: The development of catalytic enantioselective reactions involving this compound as a substrate remains a largely unexplored area. This includes asymmetric Michael additions, cycloadditions, and reductions, which could provide access to a wide range of chiral building blocks.

Photochemical Reactions: The photochemical behavior of 2-alkenones is a known area of study, often involving [2+2] photocycloadditions from the triplet state. nih.gov The specific photochemical reactivity of this compound, and how the 4-fluorophenyl group influences these reactions, presents an opportunity for investigation.

Novel Polymerization Strategies: While α,β-unsaturated carbonyl compounds can be involved in polymerization, the specific potential of this compound as a monomer in novel polymer synthesis has not been thoroughly investigated.

Application as a Synthetic Building Block: The full potential of this compound as a starting material for the synthesis of complex heterocyclic compounds and natural product analogues is yet to be realized.

Fundamental Chemical Significance and Theoretical Underpinnings

The chemical significance of this compound is rooted in the reactivity of its α,β-unsaturated ketone core. The conjugation of the carbonyl group with the double bond creates a system with distinct electrophilic centers.

Key Reactions and Theoretical Concepts:

1,2- vs. 1,4-Addition: α,β-Unsaturated ketones can undergo nucleophilic attack at two primary positions: the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). pressbooks.pub

Hard and Soft Acids and Bases (HSAB) Theory: This theory helps predict the regioselectivity of nucleophilic attack. "Hard" nucleophiles (e.g., organolithium reagents) tend to favor 1,2-addition at the "hard" electrophilic carbonyl carbon. "Soft" nucleophiles (e.g., organocuprates, enamines, and thiolates) prefer to attack the "soft" electrophilic β-carbon in a 1,4-addition. sigmaaldrich.com

Michael Addition: This is a classic example of a 1,4-conjugate addition, where a resonance-stabilized carbanion (the Michael donor) adds to an α,β-unsaturated carbonyl compound (the Michael acceptor). quizlet.com This reaction is a powerful tool for forming carbon-carbon bonds.

Electronic Effects of the 4-Fluorophenyl Group: The fluorine atom exerts a strong electron-withdrawing inductive effect and a weaker electron-donating mesomeric effect. These competing effects influence the electron density distribution across the entire molecule, impacting its reactivity and spectroscopic properties.

Spectroscopic Properties: The conjugation in α,β-unsaturated ketones leads to characteristic spectroscopic signatures.

Infrared (IR) Spectroscopy: The C=O stretching frequency is typically lower than that of a saturated ketone due to conjugation. The C=C stretching frequency is also observed. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the α and β carbons exhibit characteristic chemical shifts, with the β-proton typically appearing at a lower field than the α-proton due to deshielding effects from the carbonyl group. libretexts.org

Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 860642-35-9 | C10H9FO | 164.18 |

| 4-(4-Fluorophenyl)-3-buten-2-one | 1611-38-7 | C10H9FO | 164.18 |

| 1-(4-Fluorophenyl)but-3-en-1-one | 61668-02-8 | C10H9FO | 164.18 |

This table is generated based on data from commercial and database sources. sigmaaldrich.comnih.govchemicalbook.com

Structure

3D Structure

属性

IUPAC Name |

1-(4-fluorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-2-10(12)7-8-3-5-9(11)6-4-8/h2-6H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEZODIMVODHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610749 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860642-35-9 | |

| Record name | 1-(4-Fluorophenyl)but-3-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 1 4 Fluorophenyl but 3 En 2 One

Refined Classical Condensation Procedures

Classical condensation reactions, particularly the Claisen-Schmidt and aldol (B89426) condensations, remain fundamental in the synthesis of α,β-unsaturated ketones like 1-(4-fluorophenyl)but-3-en-2-one. ontosight.aigordon.edu Recent refinements have focused on optimizing reaction conditions to improve yields and minimize side products.

Optimized Claisen-Schmidt Condensation Protocols

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot enolize. In the synthesis of this compound, this typically involves the reaction of 4-fluorobenzaldehyde (B137897) with acetone (B3395972). ontosight.aimagritek.com

Under basic conditions, a hydroxide (B78521) ion deprotonates acetone at its α-position to form a nucleophilic enolate. magritek.com This enolate then attacks the 4-fluorobenzaldehyde to form a β-hydroxy ketone intermediate, which readily dehydrates to yield the final product. magritek.com One of the challenges in this reaction is the potential for the formation of a dibenzalacetone analog, 1,5-bis(4-fluorophenyl)-1,4-pentadien-3-one, as a major byproduct. magritek.com

To enhance the selectivity and efficiency of this reaction, microwave-assisted protocols have been developed. For instance, the reaction of 4-fluorobenzaldehyde with an excess of acetone (13.6 equivalents) in the presence of sodium hydroxide under microwave irradiation at 40°C for 35 minutes has been shown to produce (E)-4-(4-fluorophenyl)but-3-en-2-one in good yields. d-nb.info The use of a significant excess of acetone is crucial to minimize the formation of the dibenzalacetone byproduct. d-nb.info

Table 1: Optimized Claisen-Schmidt Condensation of 4-Fluorobenzaldehyde and Acetone

| Parameter | Condition |

| Reactants | 4-Fluorobenzaldehyde (1 equiv.), Acetone (13.6 equiv.) |

| Catalyst | Sodium Hydroxide (NaOH) |

| Solvent | Water |

| Method | Microwave Irradiation |

| Temperature | 40°C |

| Reaction Time | 35 minutes |

| Yield | 80% |

This table summarizes the optimized conditions for the microwave-assisted Claisen-Schmidt condensation to synthesize (E)-4-(4-fluorophenyl)but-3-en-2-one. d-nb.info

Advanced Aldol Condensation Techniques

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. magritek.com In the context of producing this compound, this involves the base-catalyzed reaction between 4-fluorobenzaldehyde and acetone. ontosight.ai The reaction proceeds through the formation of an enolate from acetone, which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. gordon.edu The resulting β-hydroxy ketone readily undergoes dehydration to form the α,β-unsaturated ketone. magritek.com

Mixed aldol reactions, where two different carbonyl compounds are used, can often lead to a complex mixture of products. libretexts.org However, the reaction between an aldehyde with no α-hydrogens, like benzaldehyde, and a ketone is generally successful. libretexts.org To achieve a clean mixed aldol condensation, a controlled enolization approach is often preferred, where one carbonyl compound is completely converted to its enolate before the second carbonyl partner is introduced. youtube.com

In the synthesis of related compounds, the Claisen-Schmidt condensation, a specific type of mixed aldol reaction, is highly effective when a ketone enolate reacts with a non-enolizable aldehyde. masterorganicchemistry.com This strategy is directly applicable to the synthesis of this compound.

Modern Catalytic Approaches in Butenone Synthesis

Modern synthetic chemistry has increasingly moved towards catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of butenones, including this compound, has benefited from these advancements.

Lewis Acid Catalysis in Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com This reaction typically employs a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), to activate the acylating agent, which can be an acyl chloride or anhydride. organic-chemistry.orgsigmaaldrich.com The reaction proceeds through the formation of an acylium ion, which then acts as the electrophile. masterorganicchemistry.comsigmaaldrich.com

In the context of synthesizing aryl ketones, Friedel-Crafts acylation offers a direct route. For instance, the reaction of fluorobenzene (B45895) with butenoyl chloride in the presence of a Lewis acid could theoretically yield this compound. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org

Recent advancements have explored the use of milder and more environmentally friendly catalysts. For example, rare-earth metal Lewis acids like Eu(NTf₂)₃ have been shown to be effective catalysts for Friedel-Crafts acylation using carboxylic acids as the acylating agents at high temperatures. researchgate.net This approach is considered greener as it produces water as the only byproduct. researchgate.net

Table 2: Key Features of Friedel-Crafts Acylation

| Feature | Description |

| Reaction Type | Electrophilic Aromatic Substitution |

| Reactants | Arene, Acyl Halide/Anhydride |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃) |

| Intermediate | Acylium Ion |

| Key Advantage | Monoacylated product, no rearrangement |

| Limitations | Requires stoichiometric catalyst, sensitive to deactivated rings |

This table outlines the fundamental aspects of the Friedel-Crafts acylation reaction. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com

Emerging Metal-Mediated and Organocatalytic Strategies

The field of catalysis is continually evolving, with metal-mediated and organocatalytic methods emerging as powerful tools for organic synthesis. These approaches often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional methods. While specific examples for the direct synthesis of this compound using these advanced catalytic strategies are not extensively detailed in the provided search results, the synthesis of structurally related fluorinated compounds and butenones points to the potential of these methods.

For example, the synthesis of fluorinated phenylalanines has been achieved through transition-metal-catalyzed asymmetric hydrogenation. beilstein-journals.org This highlights the capability of metal catalysts to control stereochemistry in the synthesis of complex fluorinated molecules. Similarly, organocatalysis, which uses small organic molecules as catalysts, has become a mainstay for various transformations, including the synthesis of α,β-unsaturated systems.

Visible-Light-Induced Radical Denitrogenative Trifluoromethylation and Cyclization Processes

Photoredox catalysis, utilizing visible light to initiate chemical reactions, has gained significant traction as a sustainable and powerful synthetic strategy. rsc.org These reactions often proceed through radical intermediates under mild conditions.

While a direct application to the synthesis of this compound is not explicitly described, related transformations of β,γ-unsaturated ketones have been reported. nih.gov For instance, visible-light-induced radical 1,3-difunctionalization of β,γ-unsaturated ketones has been achieved through a cascade process involving radical addition, 1,2-carbonyl migration, and subsequent transformations. nih.gov Another relevant photochemical process is the Norrish Type I reaction, which involves the photochemical cleavage of aldehydes and ketones into free radical intermediates. wikipedia.org This reaction is fundamental in understanding the photochemical behavior of carbonyl compounds.

Furthermore, visible light irradiation has been used for the aerobic oxidation of various organic substrates, including alkenes, using butanone as a photosensitizer. nih.gov This demonstrates the potential of visible-light-mediated processes in activating and transforming molecules containing carbonyl functionalities.

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules from simple starting materials in a single step. These reactions are characterized by their high atom economy and procedural simplicity. researchgate.net Tandem reactions, also known as cascade reactions, involve a sequence of intramolecular transformations, often initiated by a single catalytic event, leading to the formation of intricate molecular architectures.

A notable example of a tandem reaction is the iridium-catalyzed isomerization/C-Cl bond formation. orgsyn.org This process can be utilized to convert allylic alcohols into α-chloroketones, which are versatile intermediates in organic synthesis. orgsyn.org Another relevant approach involves the Knoevenagel condensation followed by a Corey-Chaykovsky cyclopropanation, demonstrating a sequential reaction strategy to build complex molecular frameworks. mdpi.com

The synthesis of furan-2(5H)-one derivatives through a telescoped multicomponent reaction of an indole, an arylglyoxal, and Meldrum's acid showcases the power of MCRs in constructing heterocyclic systems. researchgate.net Similarly, base-catalyzed intramolecular cyclization of aminoacetylenic ketones provides a direct route to functionalized pyrrol-3-ones. mdpi.com

Table 1: Examples of Multi-Component and Tandem Reactions in Heterocyclic Synthesis

| Reaction Type | Starting Materials | Key Transformation | Product Class |

| Telescoped Multicomponent Reaction | Indole, Arylglyoxal, Meldrum's Acid | Condensation and Cyclization | Furan-2(5H)-one researchgate.net |

| Base-Catalyzed Intramolecular Cyclization | Aminoacetylenic Ketone | Cyclization | 3H-Pyrrol-3-one mdpi.com |

| Sequential Condensation and Cyclopropanation | Aldehyde, 1,3-Indanedione, Dimethylsulfoxonium Methylide | Knoevenagel Condensation, Corey-Chaykovsky Cyclopropanation | Spirocyclopropane-indenedione mdpi.com |

| Iridium-Catalyzed Tandem Reaction | Allylic Alcohol | Isomerization/C-Cl Bond Formation | α-Chloroketone orgsyn.org |

Investigation of Solvent Effects and Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.orgnih.gov The choice of solvent is a critical factor in green chemistry, as solvents often constitute the largest proportion of waste in a chemical process.

Solvent-free reaction conditions represent an ideal green chemistry approach, often leading to cleaner reactions, easier work-up procedures, and reduced environmental burden. nih.gov For instance, the synthesis of chalcones has been successfully achieved under solvent-free conditions using sodium hydroxide as a catalyst. nih.gov When a solvent is necessary, the use of greener alternatives such as water, ethanol, or toluene, which can be recovered and reused, is preferred. nih.gov

The concept of "E-factor," which is the mass ratio of waste to the desired product, is a useful metric for evaluating the environmental footprint of a chemical process. wiley-vch.de The goal is to minimize the E-factor by designing highly efficient and atom-economical reactions. wiley-vch.de

Table 2: Green Chemistry Considerations in Chemical Synthesis

| Green Chemistry Principle | Application in Synthesis |

| Waste Prevention | Designing atom-economical reactions to minimize byproducts. wiley-vch.de |

| Safer Solvents and Auxiliaries | Utilizing water, ethanol, or performing reactions under solvent-free conditions. nih.govnih.gov |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Exploring bio-based starting materials. nih.gov |

| Catalysis | Employing catalytic amounts of reagents instead of stoichiometric quantities. |

Stereoselective and Enantioselective Synthetic Pathways

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a compound is often dependent on its stereochemistry. Stereoselective and enantioselective synthesis aims to produce a single desired stereoisomer, avoiding the formation of a mixture of isomers that may have different or even adverse effects.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis, utilizing small organic molecules as catalysts. Chiral guanidines, for example, have been employed in asymmetric cyclization reactions to produce enantioenriched lactones and other heterocyclic compounds. dntb.gov.ua These catalysts operate through mechanisms such as H-bond activation to control the stereochemical outcome of the reaction. dntb.gov.ua

The development of enantioselective tandem reactions, such as the addition/arylation of 1,3-enynes, provides an efficient route to chiral allenes. dntb.gov.ua These complex transformations, often catalyzed by transition metals, allow for the construction of multiple stereocenters in a single operation with high levels of stereocontrol.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Mechanistic Studies of Carbonyl Group Transformations

The carbonyl group is a primary site of reactivity in 1-(4-Fluorophenyl)but-3-en-2-one, susceptible to a variety of transformations.

The carbon atom of the carbonyl group is electrophilic and readily attacked by nucleophiles. libretexts.org This reaction, known as nucleophilic addition or 1,2-addition, proceeds via a tetrahedral intermediate, ultimately leading to the formation of an alcohol. masterorganicchemistry.comyoutube.comlibretexts.org The rate and reversibility of this addition depend on the nucleophile's strength. masterorganicchemistry.com Strong nucleophiles, such as those found in Grignard reagents, result in an irreversible reaction. libretexts.orglibretexts.org Weaker nucleophiles, like water and alcohols, participate in reversible additions. libretexts.org

Under basic or neutral conditions, the nucleophile directly attacks the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated. libretexts.org In acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. libretexts.org

The carbonyl group of α,β-unsaturated ketones like this compound can be selectively reduced. youtube.com Metal hydride reagents are commonly employed for this purpose. For instance, sodium borohydride (B1222165) can be used, sometimes in the presence of a Lewis acid like nickel chloride to direct the reaction towards 1,4-addition. youtube.com Lithium aluminum hydride, being a "hard" nucleophile, typically favors 1,2-addition, reducing the carbonyl to a hydroxyl group. youtube.com

Reactivity of the α,β-Unsaturated System

The conjugation of the carbon-carbon double bond with the carbonyl group creates an extended π-system, leading to a pattern of reactivity known as vinylogous reactivity. wikipedia.org This makes the β-carbon of the enone susceptible to nucleophilic attack. wikipedia.org

Table 1: Comparison of 1,2- and 1,4-Addition to α,β-Unsaturated Carbonyls

| Feature | 1,2-Addition (Direct Addition) | 1,4-Addition (Conjugate Addition) |

|---|---|---|

| Site of Attack | Carbonyl Carbon | β-Carbon |

| Intermediate | Alkoxide | Enolate |

| Favored by | "Hard" Nucleophiles (e.g., Grignard reagents, LiAlH₄) | "Soft" Nucleophiles (e.g., Gilman reagents, amines, thiols, stabilized enolates) |

| Kinetic vs. Thermodynamic Control | Often under kinetic control (faster reaction) | Often under thermodynamic control (more stable product) |

The enone system of this compound can participate in cycloaddition reactions. wikipedia.org One of the most significant of these is the Diels-Alder reaction, a [4+2] cycloaddition where the enone acts as the dienophile. libretexts.orglibretexts.org These reactions are typically concerted, meaning all bond-forming and bond-breaking events occur in a single step through a cyclic transition state. libretexts.org The stereochemistry of the reactants is retained in the product. libretexts.org

Another type of cycloaddition is the [2+2] cycloaddition, which can occur photochemically to form cyclobutane (B1203170) rings. libretexts.org Furthermore, [4+3] cycloaddition reactions involving oxyallyl cations have been developed to synthesize seven-membered rings, such as cyclohepta[b]indoles. uchicago.edu The reactivity in these cycloadditions is governed by the principles of orbital symmetry. libretexts.org

Fluorine Atom's Influence on Chemical Reactivity

The presence of a fluorine atom on the phenyl ring significantly influences the electronic properties and reactivity of this compound. Fluorine is the most electronegative element, and its presence on the aromatic ring has a strong electron-withdrawing effect. nih.gov This effect can enhance the electrophilicity of both the carbonyl carbon and the β-carbon of the enone system, potentially increasing the rates of both nucleophilic addition and conjugate addition reactions. The fluorophenyl group is a common motif in many biologically active compounds, where the fluorine atom can modulate properties like metabolic stability and binding affinity. nih.govontosight.ai

Electronic Effects on Reaction Kinetics and Selectivity

The reactivity of this compound is significantly influenced by the electronic properties of the butenone substituent on the fluorophenyl ring. The butenone group acts as a moderate electron-withdrawing group, which has a profound effect on the kinetics and selectivity of reactions involving the aromatic ring. This electron-withdrawing nature activates the ring towards nucleophilic attack. documentsdelivered.comchemistrysteps.commasterorganicchemistry.com

The presence of electron-withdrawing substituents is known to accelerate the rate of nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.com This is because they help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govresearchgate.net The stabilization occurs through resonance and inductive effects, which delocalize the negative charge across the aromatic system and the substituent.

The selectivity of nucleophilic attack is also directed by the electronic effects of the butenone group. In SNAr reactions, the incoming nucleophile will preferentially attack the carbon atom bearing the leaving group (the ipso-carbon) when an activating group is present at the para or ortho position. This is because the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the electron-withdrawing substituent from these positions.

Potential for Nucleophilic Aromatic Substitution on the Fluorophenyl Moiety

The 4-fluorophenyl group in this compound is a potential site for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. For an SNAr reaction to occur, two main conditions must be met: the presence of a good leaving group and the presence of electron-withdrawing groups to activate the aromatic ring. chemistrysteps.com

In this compound, the fluorine atom serves as the leaving group. Fluorine is a good leaving group in SNAr reactions, often showing higher reactivity than other halogens. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thus facilitating the attack by a nucleophile.

The butenone substituent at the para position acts as an activating group. Its electron-withdrawing nature, through both resonance and inductive effects, reduces the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. The para position of the butenone group is crucial as it allows for the effective stabilization of the negative charge in the Meisenheimer intermediate through resonance delocalization onto the carbonyl oxygen.

Therefore, this compound is a viable substrate for SNAr reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the fluoride (B91410) ion. The general mechanism involves the formation of a Meisenheimer complex as a reactive intermediate, followed by the departure of the fluoride ion to restore the aromaticity of the ring. nih.govresearchgate.net

Detailed Reaction Kinetic and Thermodynamic Studies

While specific experimental kinetic and thermodynamic data for nucleophilic aromatic substitution reactions of this compound are not extensively documented in the literature, the general principles of SNAr reactions allow for a qualitative understanding. The reaction rate is expected to be dependent on the concentration of both the substrate and the nucleophile, typically following second-order kinetics.

The table below provides hypothetical kinetic data for the reaction of this compound with a generic nucleophile, illustrating the expected trends based on related systems. The rate constants would be influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.

Hypothetical Kinetic Data for the SNAr Reaction of this compound

| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M-1s-1) |

|---|---|---|---|

| Methoxide | Methanol | 25 | 1.0 x 10-3 |

| Piperidine | DMSO | 50 | 5.0 x 10-3 |

| Thiophenoxide | DMF | 25 | 1.0 x 10-2 |

Estimated Thermodynamic Parameters for a Representative SNAr Reaction

| Parameter | Estimated Value |

|---|---|

| ΔH (Enthalpy Change) | -15 to -25 kcal/mol |

| ΔS (Entropy Change) | -5 to -15 cal/mol·K |

| ΔG (Gibbs Free Energy Change) at 298 K | -10 to -20 kcal/mol |

Computational Mechanistic Pathways and Transition State Analysis

Computational chemistry provides valuable insights into the mechanistic pathways and transition states of chemical reactions. For the nucleophilic aromatic substitution of this compound, computational studies would typically involve density functional theory (DFT) calculations to map out the potential energy surface of the reaction.

The reaction is expected to proceed through a two-step mechanism involving a Meisenheimer intermediate. The first step, the attack of the nucleophile on the ipso-carbon, is generally the rate-determining step and involves surmounting the highest energy barrier corresponding to the first transition state (TS1). The subsequent step, the departure of the fluoride ion, involves a second, lower energy transition state (TS2).

Computational analysis of the transition states would reveal their geometries. For TS1, the geometry would show the partial formation of the bond between the nucleophile and the ipso-carbon, and the aromatic ring losing some of its planarity. The C-F bond would be slightly elongated. In TS2, the C-F bond would be significantly stretched, close to breaking, while the new bond with the nucleophile would be almost fully formed, and the aromaticity of the ring would be largely restored.

The table below summarizes the expected key features from a computational analysis of the SNAr reaction of this compound.

Predicted Features from Computational Analysis of the SNAr Reaction

| Feature | Description |

|---|---|

| Reaction Pathway | Stepwise mechanism via a Meisenheimer intermediate. |

| Rate-Determining Step | Formation of the Meisenheimer intermediate (nucleophilic attack). |

| Transition State 1 (TS1) Geometry | Partial bond formation between nucleophile and ipso-carbon; non-planar aromatic ring. |

| Transition State 2 (TS2) Geometry | Elongated C-F bond; nearly formed new C-Nu bond; ring regaining planarity. |

| Activation Energy (Ea) | Calculated to be in the range of 15-25 kcal/mol for the rate-determining step. |

These computational models are instrumental in understanding the intricate details of the reaction mechanism at a molecular level, complementing experimental findings and providing a more complete picture of the chemical reactivity of this compound.

Advanced Structural Characterization and Spectroscopic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful method for mapping the chemical environments of magnetically active nuclei within a molecule. For 1-(4-Fluorophenyl)but-3-en-2-one, analysis of ¹H, ¹³C, and ¹⁹F spectra, complemented by two-dimensional techniques, affords a comprehensive structural assignment.

The ¹H NMR spectrum of this compound provides detailed information about the disposition of protons in the molecule. The aromatic protons of the 4-fluorophenyl group typically appear as multiplets in the region of δ 6.8–7.6 ppm. The protons of the butenone moiety exhibit characteristic signals corresponding to their specific chemical environments. The instrument records chemical shifts in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS). rsc.org The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) arises from spin-spin coupling with neighboring protons, and the coupling constants (J), reported in Hertz (Hz), provide valuable information about the connectivity of the atoms. rsc.org

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons (C₆H₄F) | 6.8 - 7.6 | m | N/A |

| Vinyl Protons (-CH=CH₂) | 5.5 - 6.5 | m | Variable |

| Methylene (B1212753) Protons (-CH₂-) | ~3.8 | d | ~6-7 |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used. "m" denotes a multiplet, and "d" denotes a doublet.

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule. The carbonyl carbon of the ketone group is typically observed as a downfield signal in the range of δ 190–200 ppm due to its deshielded nature. The carbon atoms of the aromatic ring and the vinyl group also show characteristic resonances. Like ¹H NMR, chemical shifts are reported relative to TMS. rsc.org

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 200 |

| Aromatic Carbon bonded to Fluorine (C-F) | ~164 (doublet, ¹JCF) |

| Aromatic Carbons | 115 - 135 |

| Vinyl Carbons (-CH=CH₂) | 118 - 138 |

| Methylene Carbon (-CH₂-) | ~48 |

Note: The carbon attached to the fluorine atom appears as a doublet due to one-bond coupling (¹JCF).

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to observe. wikipedia.org The chemical shift of the fluorine atom in the 4-fluorophenyl group is sensitive to its electronic environment. nih.gov The large range of ¹⁹F chemical shifts allows for high resolution and clear distinction of fluorine signals. thermofisher.com In the case of this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift confirms the presence and electronic environment of the fluorine atom on the phenyl ring. The signal may exhibit coupling to adjacent aromatic protons. huji.ac.il

| Fluorine Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Fluorine (C-F) | -109 to -115 | m |

Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃. "m" denotes a multiplet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY spectra reveal correlations between coupled protons, while HSQC spectra correlate proton signals with their directly attached carbon atoms. These techniques are crucial for piecing together the complete structural puzzle of the molecule.

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy provides information about the vibrational modes of the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of chemical bonds. For this compound, the FT-IR spectrum will exhibit characteristic absorption bands for the carbonyl group, the carbon-carbon double bonds, and the carbon-fluorine bond.

| Vibrational Mode | Functional Group | Typical Wavenumber (ν, cm⁻¹) |

|---|---|---|

| C=O Stretch | Ketone | ~1685 - 1715 |

| C=C Stretch | Alkene & Aromatic | ~1600 - 1640 |

| C-F Stretch | Aryl Fluoride (B91410) | ~1220 - 1260 |

| C-H Stretch | Aromatic & Alkene | ~3000 - 3100 |

| C-H Bend | Alkene | ~910 - 990 |

Note: The exact wavenumber can be influenced by the molecular environment and physical state of the sample.

Raman Spectroscopy for Molecular Vibrations

While specific Raman spectroscopic data for this compound is not extensively detailed in the provided search results, the analysis of similar compounds allows for a general understanding of the expected vibrational modes. For instance, in a related thiourea (B124793) derivative, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, vibrational frequencies were investigated using both experimental and theoretical methods. rsc.orgresearchgate.net Key vibrational modes typically observed in such aromatic ketones include C=C stretching vibrations of the phenyl ring, C=O stretching of the carbonyl group, and C-H stretching and bending modes. The presence of the fluorine atom would also introduce a characteristic C-F stretching vibration.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound. For this compound, the empirical formula is C₁₀H₉FO. sigmaaldrich.com HRMS provides the exact mass of the molecular ion, which can be used to confirm this formula with high accuracy. The computed monoisotopic mass for C₁₀H₉FO is 164.063743068 Da. nih.gov This technique is essential for confirming the identity of newly synthesized compounds and for metabolic studies, where it can be used to identify metabolites by accurately measuring their mass-to-charge ratio. mdpi.com

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol sigmaaldrich.comnih.gov |

| Exact Mass | 164.063743068 Da nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Chalcones and their derivatives are known to exhibit strong absorption in the UV region due to the presence of the cinnamoyl chromophore, which consists of a phenyl ring conjugated with a carbonyl group. researchgate.net For related chalcones, absorption maxima are typically observed in the range of 320-360 nm, corresponding to n-π* and π-π* transitions. researchgate.net The specific absorption wavelength for this compound is influenced by the electronic effects of the fluorine substituent on the phenyl ring.

Single Crystal X-ray Diffraction (SCXRD) Studies

Single Crystal X-ray Diffraction (SCXRD) offers the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. ornl.govnih.gov

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular forces.

Analysis of Intermolecular Interactions in Crystal Packing

Halogen Bonding and Other Non-Covalent Interactions (e.g., C-F...F-C)

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom is attracted to a nucleophilic region on another molecule. wikipedia.orgacs.org The strength of this interaction typically follows the trend I > Br > Cl > F, making fluorine the weakest participant in halogen bonding due to its high electronegativity and low polarizability. wikipedia.org

This trend is reflected in the crystal structures of fluorinated chalcones. Studies comparing a series of (2E)-1-(4-X)-3-(4-Y)prop-2-en-1-ones (where X and Y are halogens) found that while chloro- and bromo-substituted derivatives were isostructural and organized by halogen–halogen interactions, the fluoro-derivatives did not fit this pattern and exhibited different crystal packing. researchgate.net

In the absence of strong halogen bonds, the crystal structures of 1-(4-fluorophenyl)enone derivatives are stabilized by a network of other weak non-covalent interactions. rsc.orgnih.gov For example, the crystal structure of 1-(4-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one (B1621128) is consolidated by weak C—H···O and C—H···S contacts that connect the molecules into layers. nih.goviucr.orgiucr.org Similarly, (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one features stabilizing intramolecular C—H···O hydrogen bonds. nih.gov These weaker interactions collectively play a significant role in dictating the supramolecular architecture.

Conformational Analysis of the Enone Moiety (e.g., s-cis/s-trans configurations)

The enone functional group (C=C—C=O) possesses conformational flexibility around the central single bond (C—C). This allows for two primary planar conformations: s-trans, where the C=C and C=O bonds are on opposite sides of the single bond, and s-cis, where they are on the same side.

| Conformation | Description | Relative Stability |

|---|---|---|

| s-trans | The C=C and C=O bonds are anti-periplanar (180° dihedral angle). | Generally more stable due to reduced steric hindrance and dipole-dipole repulsion. masterorganicchemistry.com |

| s-cis | The C=C and C=O bonds are syn-periplanar (0° dihedral angle). | Generally less stable due to steric clash and unfavorable alignment of bond dipoles. masterorganicchemistry.comresearchgate.net |

Generally, the s-trans conformer is energetically favored and is the dominant form in solution at room temperature for most acyclic enones. masterorganicchemistry.comresearchgate.net In the solid state, either conformation can exist depending on crystal packing forces. researchgate.net

For fluorinated ketones, the conformational preference can be particularly strong. Studies on 2′-fluoro-substituted acetophenone (B1666503) derivatives revealed that they exist exclusively in the s-trans conformation. nih.gov This pronounced preference is attributed to the minimization of electrostatic repulsion between the lone-pair electrons of the fluorine and oxygen atoms. The s-trans arrangement places the dipoles of the C-F and C=O bonds in a less repulsive orientation compared to the s-cis conformer. nih.gov Although the fluorine in this compound is in the para-position, the principle of minimizing dipole-dipole repulsion within the molecule supports a strong preference for the s-trans conformation of the enone moiety.

Scanning Electron Microscopy (SEM) for Crystalline Morphology Characterization

Specific studies utilizing Scanning Electron Microscopy (SEM) to characterize the crystalline morphology of this compound are not extensively documented in the surveyed literature. SEM is a powerful technique used to investigate the surface topography, shape, and size of crystalline materials, providing high-resolution images of the external morphology.

While direct SEM analysis is unavailable, detailed crystallographic data from single-crystal X-ray diffraction for closely related compounds provide fundamental insights into their crystalline nature at the atomic level. This data defines the unit cell, symmetry, and molecular arrangement within the crystal lattice.

Below are the crystallographic parameters for two related fluorinated chalcone (B49325) derivatives.

| Parameter | (E)-1-(4-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one nih.gov | 1-(4-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one nih.gov |

|---|---|---|

| Chemical Formula | C₁₆H₁₃FO | C₁₁H₁₁FOS₂ |

| Crystal System | Monoclinic | Not specified, but molecular structure provided |

| Space Group | P2₁/n | Not specified |

| a (Å) | 14.505 (2) | - |

| b (Å) | 14.0523 (18) | - |

| c (Å) | 5.8382 (8) | - |

| β (°) | 92.042 (10) | - |

| Volume (ų) | 1189.3 (3) | - |

| Z (formula units/cell) | 4 | - |

| Temperature (K) | 100.0 (1) | 100 |

Computational and Quantum Chemical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. youtube.com By modeling the electron density, DFT calculations can accurately predict molecular geometries, energetic properties, and reactivity, offering insights that are complementary to experimental data. youtube.comnih.gov For chalcone (B49325) derivatives like 1-(4-Fluorophenyl)but-3-en-2-one, methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311G or 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. youtube.comresearchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For chalcones, this involves calculating key bond lengths, bond angles, and dihedral angles that define the molecular conformation.

DFT calculations, when compared with experimental data from X-ray crystallography for similar chalcone structures, show good agreement. youtube.com For a representative chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the optimized structure was obtained using the B3LYP/6-311G++(d,p) level of theory. researchgate.net The calculations typically reveal that the α,β-unsaturated ketone system adopts a planar s-cis or s-trans configuration. The planarity of the molecule is crucial as it facilitates π-electron delocalization across the aromatic rings and the enone bridge, which influences its electronic properties.

The energetic profile provides information about the molecule's stability. Key parameters include the total energy, heat of formation, and Gibbs free energy. These values are essential for comparing the relative stabilities of different conformers (e.g., s-cis vs. s-trans) and for understanding the thermodynamics of potential reactions.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Chalcone Derivative (Data based on a similar chalcone structure; specific values for this compound would require dedicated calculation.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | C=O | ~1.23 Å |

| C=C (enone) | ~1.35 Å | |

| C-C (enone) | ~1.47 Å | |

| C-F | ~1.36 Å | |

| Bond Angles (°) | C-C(=O)-C | ~119° |

| C=C-C | ~122° | |

| Dihedral Angle (°) | Phenyl Ring A vs. Phenyl Ring B | Varies (e.g., ~21-33°) |

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is also related to the electronic absorption properties of the molecule; a smaller gap corresponds to absorption at a longer wavelength. youtube.com For chalcones, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed across the entire molecule, indicating the potential for intramolecular charge transfer upon excitation.

DFT calculations provide precise energy values for these orbitals. For instance, in a study of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, the HOMO-LUMO energy gap was calculated to be 4.12 eV, indicating significant stability. researchgate.net Analysis of various global reactivity descriptors, such as chemical hardness (η), softness (S), and electrophilicity (ω), can be derived from the HOMO and LUMO energies to further quantify the molecule's reactivity. researchgate.net

Table 2: Representative Frontier Molecular Orbital Properties for a Chalcone Derivative

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | ~ -6.6 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | ~ -2.1 eV |

| HOMO-LUMO Energy Gap | ΔE | ~ 4.5 eV |

| Chemical Hardness | η | ~ 2.25 eV |

| Electrophilicity Index | ω | ~ 4.2 eV |

This interactive table presents typical FMO energy values and related reactivity descriptors for a fluorinated chalcone, calculated using DFT. These values are crucial for predicting the compound's reactivity and electronic behavior.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen. researchgate.net

Blue regions indicate positive electrostatic potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack.

Green and yellow regions represent intermediate or near-zero potential.

For a chalcone like this compound, the MEP surface typically shows a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. researchgate.net This makes it a primary site for interactions with electrophiles or for hydrogen bonding. The hydrogen atoms of the aromatic rings generally exhibit a positive potential (blue), making them potential sites for interaction with nucleophiles. The MEP analysis provides a clear, visual guide to the molecule's reactive sites. researchgate.net

DFT calculations are widely used to predict vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. mdpi.com Comparing this theoretical spectrum with experimental data allows for a precise assignment of the observed vibrational bands to specific molecular motions, such as C=O stretching, C=C bending, and aromatic ring vibrations. mdpi.combuffalo.edu

While raw calculated frequencies are often higher than experimental values due to the harmonic approximation and basis set limitations, they can be scaled using a correction factor to achieve excellent agreement with experimental results. This correlational approach provides a robust method for confirming the molecular structure. Similarly, theoretical calculations of NMR chemical shifts can aid in the interpretation of complex experimental NMR spectra, especially for molecules with many distinct proton and carbon environments. buffalo.edu

Charge Density Analysis from Experimental X-ray Diffraction Data

While DFT provides a theoretical model of electron density, high-resolution X-ray diffraction experiments can determine the electron charge density distribution in the crystalline state directly from the measured diffraction intensities. mdpi.comnih.gov This experimental approach provides a real-space picture of chemical bonding and intermolecular interactions.

The analysis involves fitting the X-ray data to a sophisticated aspherical atom model (the multipole model), which can describe the subtle deformations of electron density caused by chemical bonding and lone pairs. nih.govwikipedia.org The resulting charge density model can then be analyzed to understand the nature of chemical bonds and non-covalent interactions within the crystal.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous framework for analyzing the topology of the electron density (ρ(r)). ias.ac.inamercrystalassn.org QTAIM partitions a molecule into discrete atomic basins based on the gradient vector field of the electron density. pitt.edu This analysis reveals critical points in the electron density where the gradient is zero.

The most important critical points for chemical bonding are the Bond Critical Points (BCPs), which are located on the line of maximum electron density between two bonded atoms, known as the bond path. amercrystalassn.org The properties of the electron density at the BCP provide quantitative information about the nature of the chemical bond.

Key topological parameters at a Bond Critical Point include:

The electron density (ρ(rbcp)) : Its magnitude correlates with the bond order; higher values indicate stronger bonds.

The Laplacian of the electron density (∇²ρ(rbcp)) : The sign of the Laplacian distinguishes between different types of interactions. A negative value is characteristic of shared-shell (covalent) interactions, where electron density is concentrated between the nuclei. A positive value indicates closed-shell interactions, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

The total energy density (H(rbcp)) : The sign of H(rbcp) can also help characterize the degree of covalency in an interaction.

By analyzing these parameters for all the bonds in this compound from experimental charge density data, one could precisely characterize the covalent nature of the C-C, C=C, C=O, and C-F bonds, as well as investigate weaker intermolecular interactions (like C-H···O or C-H···F hydrogen bonds) that stabilize the crystal packing. amercrystalassn.org

Quantitative Characterization of Weak Intermolecular Interactions

The crystalline architecture of chalcone derivatives, including this compound, is significantly influenced by a network of weak intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. By mapping properties like normalized contact distance (dnorm) onto the surface, regions of close intermolecular contact can be identified.

These interactions include weak C—H···O and C—H···F hydrogen bonds that link molecules into distinct structural motifs, such as inversion dimers and sheets. nih.govresearchgate.net Additionally, π–π stacking interactions between the aromatic rings often play a crucial role, identifiable by characteristic patterns on the shape-index surface and flat regions on the curvedness surface derived from the Hirshfeld analysis. nih.gov The presence of the fluorine atom introduces the potential for C—H···F interactions, which, along with C—H···O bonds, contribute to the stability of the supramolecular structure. nih.gov

The quantitative breakdown of these interactions, derived from studies on closely related molecules, provides a robust model for understanding the crystal packing of this compound.

| Intermolecular Contact Type | Percentage Contribution to Hirshfeld Surface (%) |

|---|---|

| H···O / O···H | 30.2 |

| H···H | 20.6 |

| H···C / C···H | 18.0 |

| H···F / F···H | 13.1 |

| C···C | 10.1 |

Table 1: Percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface for the closely related compound (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Data sourced from nih.gov.

Crystal Lattice Simulations and Solid-State Chemistry Modeling

The supermolecule approach is a computational method used to investigate intermolecular interactions and properties of molecular crystals. In this technique, a cluster of molecules, representing a fragment of the crystal lattice, is treated as a single large molecule (a "supermolecule"). By performing quantum chemical calculations on this cluster, it is possible to determine the interaction energies and analyze the nature of the forces holding the crystal together.

For a compound like this compound, this approach would involve selecting a central molecule and its nearest neighbors from the experimentally determined crystal structure. The total energy of this supermolecule is calculated, along with the energies of the individual constituent monomers. The difference between the energy of the supermolecule and the sum of the energies of the isolated monomers yields the total interaction energy. This energy can be further corrected for basis set superposition error (BSSE) to improve accuracy. This method allows for a detailed understanding of the cooperative effects and many-body interactions that are crucial for accurately describing the crystalline environment but are missed when considering only simple pairwise interactions.

Chalcone derivatives are recognized for their significant nonlinear optical (NLO) properties, which arise from the intramolecular charge transfer across the π-conjugated system connecting a donor and an acceptor group. nih.gov Computational quantum chemistry is instrumental in predicting and understanding these properties.

Theoretical calculations of NLO properties are often performed using Density Functional Theory (DFT). rsc.org Functionals such as CAM-B3LYP are commonly employed with extensive basis sets like 6-311++G(d,p) to accurately model the electronic structure. rsc.org Key NLO parameters, including the first-order hyperpolarizability (β), are calculated. For some chalcone derivatives, the sum-over-states (SOS) approach is also used to analyze both static and dynamic NLO responses. rsc.org The presence of a nearly flat chalcone backbone is believed to enhance NLO properties. rsc.org

Studies on fluorinated chalcones have demonstrated their potential as NLO materials. researchgate.net For example, the third-order NLO susceptibility (χ³) of certain trifluoromethyl and trifluoromethoxy-substituted chalcones has been measured to be in the order of 10⁻⁷ esu. researchgate.net These computational and experimental findings on related structures suggest that this compound, with its fluorinated phenyl ring, likely possesses noteworthy NLO characteristics.

| Chalcone Derivative | NLO Property | Computational Method | Reported Value |

|---|---|---|---|

| (E)-3-(2-methoxyphenyl)-1-(2-(phenylsulfonylamine)phenyl)prop-2-en-1-one | First Hyperpolarizability (β) | DFT/CAM-B3LYP | Qualitatively high NLO response |

| Trifluoromethoxy (TFMO) Chalcone | Third-order Susceptibility (χ³) | Z-scan Technique | ~10⁻⁷ esu |

| Trifluoromethyl (TFM) Chalcone | Third-order Susceptibility (χ³) | Z-scan Technique | ~10⁻⁷ esu |

Table 2: Examples of calculated and measured Nonlinear Optical (NLO) properties for related chalcone derivatives. Data sourced from rsc.orgresearchgate.net.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational landscape of flexible molecules like this compound by simulating the atomic motions over time. Chalcones exist as trans (E) and cis (Z) isomers, with the E isomer being thermodynamically more stable and thus predominant. mdpi.com

Computational studies, often initiated with Density Functional Theory (DFT) calculations, can identify various stable conformers. mdpi.comresearchgate.net For instance, theoretical analyses may suggest multiple stable conformers arising from different torsions around the single bonds of the enone bridge. researchgate.net MD simulations can then be employed to assess the dynamic stability of these conformers and the transitions between them. By calculating the Root Mean Square Deviation (RMSD) of the molecule's backbone over the simulation time, one can determine if a particular conformation remains stable or undergoes significant changes. mdpi.com This approach is particularly useful for understanding how the molecule might behave in different environments, such as in solution or when interacting with a biological target, and for identifying the low-energy conformations that are most likely to be populated.

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies used to correlate the structural or physicochemical properties of compounds with their behavior or biological activity. scirp.org For chalcone derivatives, QSAR studies have been extensively used to predict their potential as therapeutic agents. tubitak.gov.trresearchgate.netunair.ac.id

The typical QSAR/QSPR workflow involves several key steps:

Dataset Preparation : A series of chalcone derivatives with known experimental data (e.g., biological activity, physicochemical properties) is compiled. scirp.org

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges), steric, and topological properties. Software like Dragon or semi-empirical quantum methods like AM1 are often used for this purpose. tubitak.gov.trresearchgate.net

Model Development : Statistical methods, most commonly multilinear regression (MLR), are used to build a mathematical model that links a selection of the most relevant descriptors to the property of interest. tubitak.gov.tr

Model Validation : The predictive power of the model is rigorously tested using both internal and external validation techniques. scirp.org

For chalcone derivatives, descriptors related to the electronic properties, such as atomic charges on specific atoms (qC7, qC3) and Radial Distribution Function (RDF) descriptors, have been shown to be important in predicting their biological activity. unair.ac.id Such models provide valuable insights into the structural features that govern a compound's behavior and can guide the design of new molecules with enhanced properties.

Molecular Docking Simulations for Interaction Profiling in Chemical Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For fluorinated chalcones, molecular docking has been employed to study their interactions with various enzymes and receptors. nih.govorientjchem.orgamrita.eduresearchgate.netnih.gov The process involves placing the ligand (e.g., this compound) into the binding site of a receptor and using a scoring function to estimate the binding affinity, often reported as a docking score or binding energy in kcal/mol. researchgate.netnih.gov

Docking studies reveal the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. researchgate.net For example, studies on fluorinated chalcones as inhibitors of human monoamine oxidase B (hMAO-B) have used docking to identify the hypothetical binding mode within the enzyme's inhibitor binding cavity, helping to explain the observed in vitro activity. nih.govamrita.edu The results of docking simulations are crucial for interaction profiling, allowing researchers to visualize how the compound fits within a binding pocket and providing a rational basis for designing more potent and selective analogues.

Despite a comprehensive search for scholarly articles and research data, there is a significant lack of specific information available in the public domain regarding the chemical compound "this compound" and its applications as a synthetic synthon and building block in organic chemistry. The search results did not yield detailed research findings, reaction schemes, or data tables directly related to this specific compound that would be necessary to construct the requested in-depth article.

Information available often pertains to isomers such as 1-(4-Fluorophenyl)but-1-en-3-one (B1148194) or 1-(4-Fluorophenyl)but-3-en-1-one, or to broader classes of fluorinated compounds. However, due to the strict requirement to focus solely on "this compound," this related information cannot be used to populate the outlined sections.

Consequently, it is not possible to provide a scientifically accurate and detailed article on the following topics for "this compound" based on the currently accessible information:

Applications As a Synthetic Synthon and Building Block in Organic Chemistry

Stereoselective Transformations to Access Chiral Derivatives

Without specific examples of its use in the synthesis of complex organic scaffolds, its role in forming various heterocyclic rings, novel reactions developed using its framework, or methods for its stereoselective transformation, any attempt to write the requested article would be speculative and not based on factual, citable research findings.

Therefore, the generation of the requested article focusing solely on the chemical compound “1-(4-Fluorophenyl)but-3-en-2-one” cannot be completed at this time. Further research and publication on this specific compound would be required to provide the necessary information.

Comparative and Analogous Compound Research

Structure-Property and Structure-Reactivity Correlations with Fluorinated Chalcones

The introduction of fluorine into chalcone (B49325) and related enone scaffolds is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and biological properties. The presence of fluorine can significantly alter lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comresearchgate.net

Structure-Property Correlations: The substitution of hydrogen with fluorine in the chalcone framework has been shown to enhance anticancer activity. researchgate.netbohrium.com This is often attributed to changes in the molecule's electronic properties and its increased stability in metabolic pathways. researchgate.net Fluorinated chalcones exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. nih.govnih.govtandfonline.com For instance, certain dimethoxy- and trimethoxychalcone derivatives with various fluorination patterns have demonstrated potent inhibition of nitric oxide production, a key factor in inflammation. nih.gov The position of the fluorine atom is critical; studies on different series of fluorinated chalcones have shown that the placement on the aromatic rings significantly influences their inhibitory potential against enzymes like cholinesterases. mdpi.com

Structure-Reactivity Correlations: The reactivity of chalcones, particularly their susceptibility to Michael addition by biological nucleophiles like cysteine residues in proteins, is fundamental to their mechanism of action. rsc.org The electrophilicity of the α,β-unsaturated carbonyl system is a key determinant of this reactivity. Fluorine, being a strongly electron-withdrawing group, can modulate this electrophilicity. The effect, however, depends on its position. When placed on the aromatic rings, fluorine's inductive effect can influence the polarization of the enone system. A kinetic thiol assay developed to assess the reactivity of chalcones confirmed a clear structure-activity relationship, where the electronic nature of the substituents dictates the rate of thia-Michael additions. rsc.org The incorporation of fluorine can enhance interactions with biological systems, potentially leading to the inhibition of enzymes involved in disease processes. researchgate.net

Research Findings on Fluorinated Chalcones

| Fluorinated Chalcone Type | Observed Property/Activity | Reference |

|---|---|---|

| Fluorinated 3,4-dihydroxychalcones | Inhibited 5-lipoxygenase and Fe(3+)-ADP induced lipid peroxidation. | nih.gov |

| 6-Fluoro-3,4-dihydroxy-2',4'-dimethoxy chalcone | Most effective in an in vitro assay using a human cancer cell line panel. | nih.gov |

| 4'-fluoro-2'-hydroxychalcones | Showed antioxidant, anti-inflammatory, and analgesic activities. | nih.gov |

| Chalcones with fluoro-substituents on Ring B | Displayed powerful antiproliferative effects against human tumor cell lines. | tandfonline.com |

| Dimethoxy- and trimethoxychalcones with fluorine | Inhibited nitric oxide production with IC50 values in the submicromolar range. | nih.gov |

Isomeric Studies: Distinctions in Synthesis, Reactivity, and Structure between 1-(4-Fluorophenyl)but-3-en-2-one and Related Isomers

The structural arrangement of the double bond and carbonyl group, as well as the position of the fluoro-substituent, creates distinct isomers with unique chemical characteristics. A comparison between this compound and its isomers, such as 1-(4-fluorophenyl)but-1-en-3-one (B1148194) and 4-(2-fluorophenyl)but-3-en-2-one, highlights these differences.

Synthesis:

1-(4-Fluorophenyl)but-1-en-3-one (also known as 4-(4-Fluorophenyl)but-3-en-2-one): This compound is a classic chalcone-type structure. Its synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction between 4-fluorobenzaldehyde (B137897) and acetone (B3395972). google.com This method is a cornerstone for the synthesis of α,β-unsaturated ketones. mdpi.commdpi.com

4-(2-Fluorophenyl)but-3-en-2-one: This is a positional isomer of the above chalcone, with the fluorine at the ortho position. Its synthesis follows the same Claisen-Schmidt condensation pathway, using 2-fluorobenzaldehyde (B47322) and acetone.

This compound: This compound is a vinyl ketone, not a chalcone. Its synthesis requires different strategies. One potential route is the Friedel-Crafts acylation of fluorobenzene (B45895) with but-3-enoyl chloride. Another approach could involve the oxidation of the corresponding secondary alcohol, 1-(4-fluorophenyl)but-3-en-2-ol. The synthesis of related allenyltriazenes has been explored, which are thermally labile but can be isomerized from alkynyltriazenes. nih.govfigshare.com

Reactivity and Structure: The primary structural difference lies in the conjugation of the π-system.

In chalcone-type isomers (e.g., 1-(4-fluorophenyl)but-1-en-3-one), the C=C double bond is conjugated to both the phenyl ring and the carbonyl group. This extended conjugation stabilizes the molecule and makes the β-carbon highly electrophilic and susceptible to nucleophilic conjugate addition (Michael reaction). rsc.orgrsc.org

In This compound , the C=C double bond (a vinyl group) is conjugated only with the carbonyl group. The phenyl ring is attached to the α-carbon via a methylene (B1212753) (-CH2-) spacer, isolating it from the enone system. This structural difference significantly alters the molecule's electronic properties and reactivity. While the vinyl group is still an electron-withdrawing system, the reactivity profile will differ from the fully conjugated chalcone system.

| Property | This compound | 1-(4-Fluorophenyl)but-1-en-3-one | 4-(2-Fluorophenyl)but-3-en-2-one |

|---|---|---|---|

| Structure Class | Vinyl Ketone | Chalcone / Enone | Chalcone / Enone |

| Conjugation | C=C conjugated with C=O | C=C conjugated with C=O and Phenyl Ring | C=C conjugated with C=O and Phenyl Ring |

| Typical Synthesis | Friedel-Crafts Acylation / Oxidation of alcohol | Claisen-Schmidt Condensation | Claisen-Schmidt Condensation |

| Key Reactivity | Michael Addition, reactions of vinyl group | Michael Addition at β-carbon | Michael Addition at β-carbon |

| Fluorine Position | para- on Phenyl ring | para- on Phenyl ring | ortho- on Phenyl ring |

Impact of Halogen Substitution Patterns on Molecular and Crystal Structures

The type and position of halogen substituents on the phenyl ring of chalcones and related molecules have a profound impact on their supramolecular assembly and crystal packing. This is due to the ability of halogens to participate in various non-covalent interactions, most notably halogen bonding. mdpi.comresearchgate.net

The crystal structures of halogenated chalcones are often stabilized by a network of intermolecular interactions, including C—H⋯O and C—H···π hydrogen bonds. researchgate.net When halogens are present, halogen···halogen and halogen···oxygen interactions also play a crucial role. researchgate.netnih.gov

Effect of Halogen Identity: The strength of halogen bonding generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov In a study of co-crystals of halogenated pyridine (B92270) amides, it was found that iodine was able to form strong halogen bonds that competed with and sometimes replaced traditional hydrogen bonds in directing the crystal architecture, an effect less pronounced with bromine and chlorine. nih.gov

| Compound/System | Key Structural Feature / Interaction | Impact | Reference |

|---|---|---|---|

| Halogenated Chalcones (Br, Cl, F) | C—H⋯O, C—H⋯Cl, C—H···π, Halogen···Halogen interactions | Stabilizes and strengthens the crystal structure. | researchgate.net |

| (E)-1-(4-Bromophenyl)-3-(2-furyl)prop-2-en-1-one | Monoclinic, P21/c space group | The benzene (B151609) and furan (B31954) rings form a dihedral angle of 44.35 (14)°. | nih.gov |

| Co-crystals of Halogenated Pyridine Amides | Competition between Hydrogen Bonding (HB) and Halogen Bonding (XB) | Structural influence increases I > Br > Cl, with iodine capable of directing the primary synthons. | nih.gov |

Comparison of Computational and Spectroscopic Profiles with Similar Fluorinated Enones

Computational and spectroscopic analyses are indispensable tools for elucidating the structural and electronic features of fluorinated enones. Density Functional Theory (DFT) calculations, alongside NMR, IR, and UV-Visible spectroscopy, provide a detailed picture of these molecules.

Computational Profiles: DFT calculations are frequently used to optimize molecular geometries and predict electronic properties. For halogenated chalcones, calculations at the B3LYP/6-311G++(d,p) level have shown good agreement with experimental data from single-crystal X-ray diffraction. researchgate.net A key parameter obtained from these calculations is the HOMO-LUMO energy gap, which relates to the molecule's chemical reactivity and kinetic stability. For a series of halogenated chalcones, these gaps were found to be in the range of 4.0 to 4.2 eV. researchgate.net Computational studies on fluorinated phenylethylamine have also demonstrated the ability to visualize and assess noncovalent interactions, including those involving fluorine. nih.gov

Spectroscopic Profiles:

NMR Spectroscopy: In ¹H NMR spectra, the protons of the enone's vinyl group (Hα and Hβ) in chalcones typically appear as doublets, with coupling constants indicative of a trans configuration. researchgate.net For fluorinated compounds, the coupling between fluorine and nearby carbon and proton nuclei is a key feature. In the ¹³C NMR spectrum of a fluorinated cathinone, for example, the signals for aromatic carbons coupled to the fluorine atom were observed to split into doublets. mdpi.com

IR Spectroscopy: Infrared spectroscopy provides characteristic signatures for functional groups. The strong absorption band for the C=O (carbonyl) stretching vibration in enones is prominent. For two hydrochloride cathinones, this vibration occurred at 1679 and 1684 cm⁻¹. mdpi.com The presence of heavy atoms like halogens can also influence the IR absorption spectra. researchgate.net

UV-Visible Spectroscopy: The UV-Vis absorption spectra of these compounds are dominated by π→π* transitions within the conjugated system. The absorption maxima provide information about the extent of conjugation. Photoexcitation of the enone functional group is the basis for certain photochemical reactions, such as site-selective fluorination. acs.org

| Technique | Compound Class | Observed Feature (Typical Range) | Reference |

|---|---|---|---|